molecular formula C30H30Cl2N6O2 B305085 7-chloro-4-(4-{4-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]-4-oxobutanoyl}-1-piperazinyl)quinoline

7-chloro-4-(4-{4-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]-4-oxobutanoyl}-1-piperazinyl)quinoline

Cat. No.: B305085
M. Wt: 577.5 g/mol
InChI Key: GAKQZNAEBWMDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-(4-{4-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]-4-oxobutanoyl}-1-piperazinyl)quinoline is an organic compound characterized by the presence of two quinoline rings and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(4-{4-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]-4-oxobutanoyl}-1-piperazinyl)quinoline typically involves the reaction of 7-chloroquinoline with 1,4-diaminopiperazine. The reaction is carried out in a suitable solvent, such as ethanol, under controlled temperature and pressure conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-(4-{4-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]-4-oxobutanoyl}-1-piperazinyl)quinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-4-(4-{4-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]-4-oxobutanoyl}-1-piperazinyl)quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antimalarial effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4-(4-{4-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]-4-oxobutanoyl}-1-piperazinyl)quinoline is unique due to the presence of both quinoline and piperazine rings, as well as the butane-1,4-dione moiety.

Properties

Molecular Formula

C30H30Cl2N6O2

Molecular Weight

577.5 g/mol

IUPAC Name

1,4-bis[4-(7-chloroquinolin-4-yl)piperazin-1-yl]butane-1,4-dione

InChI

InChI=1S/C30H30Cl2N6O2/c31-21-1-3-23-25(19-21)33-9-7-27(23)35-11-15-37(16-12-35)29(39)5-6-30(40)38-17-13-36(14-18-38)28-8-10-34-26-20-22(32)2-4-24(26)28/h1-4,7-10,19-20H,5-6,11-18H2

InChI Key

GAKQZNAEBWMDRH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)CCC(=O)N4CCN(CC4)C5=C6C=CC(=CC6=NC=C5)Cl

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)CCC(=O)N4CCN(CC4)C5=C6C=CC(=CC6=NC=C5)Cl

Origin of Product

United States

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